Lipophilicity (XLogP3) Differentiation: 4-Methoxy vs. 4-Fluoro, 3,4-Dimethoxy, and 3-Nitro Analogs
The target compound's computed XLogP3 value of 5.5 places it at the upper boundary of CNS drug-like space and significantly above typical fragment library averages (XLogP ≤ 3). This differentiates it from the closest 2,5-dichloro-3-thienyl analogs, which exhibit lower lipophilicity due to the absence of the 4-methoxy substituent: the 4-fluoro analog (CAS 338402-14-5) has an XLogP3 of 4.8, the 3,4-dimethoxy analog (CAS 338402-48-5) has an XLogP3 of 4.7, and the 3-nitro analog (CAS 338402-04-3) has an XLogP3 of 4.3. The +0.7 to +1.2 log-unit increase for CAS 339103-75-2 predicts enhanced membrane partitioning but reduced aqueous solubility relative to these comparators [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 = 4.8; 3,4-Dimethoxy analog: XLogP3 = 4.7; 3-Nitro analog: XLogP3 = 4.3 |
| Quantified Difference | +0.7 (vs 4-fluoro), +0.8 (vs 3,4-dimethoxy), +1.2 (vs 3-nitro) log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for neutral species |
Why This Matters
The higher lipophilicity of CAS 339103-75-2 makes it the preferred candidate in projects targeting intracellular or CNS-penetrant leads, where logD-driven passive permeability is rate-limiting, but simultaneously raises solubility flags that procurement officers must weigh against the more polar analogs.
- [1] PubChem. (2026). Computed XLogP3 values: CID 5525002 (5.5), CID 15367654 (4-fluoro, 4.8), CID 15367656 (3,4-dimethoxy, 4.7), CID 15367652 (3-nitro, 4.3). National Center for Biotechnology Information. View Source
